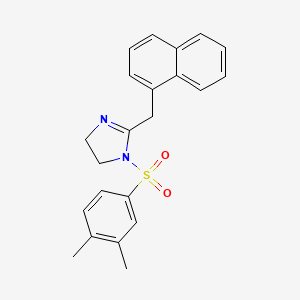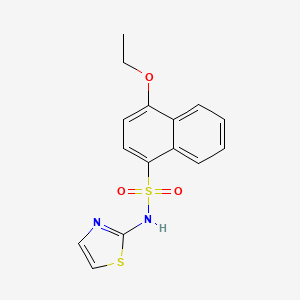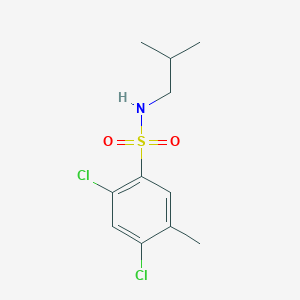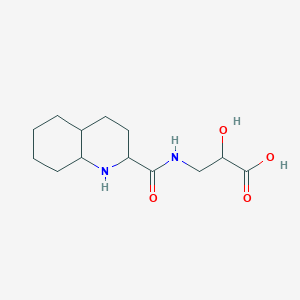
3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide, also known as TBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents like ethanol and methanol. TBS has been used in various fields of research, including medicinal chemistry, organic synthesis, and biochemistry.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide is not fully understood, but it is believed to act as an inhibitor of specific enzymes and receptors. This compound has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. This compound has also been shown to inhibit the binding of ligands to specific receptors, such as the adenosine A3 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport. This compound has also been shown to inhibit the binding of ligands to specific receptors, which can affect various physiological processes, including neurotransmission and immune function.
Advantages and Limitations for Lab Experiments
3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has several advantages for lab experiments, including its high purity and solubility in organic solvents. This compound is also stable under a wide range of conditions, which makes it suitable for long-term storage. However, this compound has some limitations, including its high cost and limited availability. This compound is also toxic and should be handled with care.
Future Directions
There are several future directions for research involving 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide. One potential direction is the development of new drugs that target specific enzymes and receptors using this compound as a scaffold. Another potential direction is the use of this compound as a tool for studying protein-ligand interactions and enzyme kinetics. Additionally, there is potential for the use of this compound as a protecting group for alcohols and amines in organic synthesis. Overall, this compound has a wide range of applications in scientific research and is a valuable tool for studying various biochemical and physiological processes.
Synthesis Methods
The synthesis of 3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide is a multi-step process that involves the reaction of 4-tert-butylphenol with ethyl bromoacetate, followed by the reaction of the resulting product with isobutylamine and sodium hydride. The final step involves the reaction of the intermediate product with chlorosulfonic acid to produce this compound. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and organic synthesis. In medicinal chemistry, this compound has been used as a scaffold for developing new drugs that target specific enzymes and receptors. In biochemistry, this compound has been used as a substrate for enzyme assays and as a tool for studying protein-ligand interactions. In organic synthesis, this compound has been used as a protecting group for alcohols and amines.
properties
IUPAC Name |
3-tert-butyl-4-ethoxy-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3S/c1-7-20-15-9-8-13(10-14(15)16(4,5)6)21(18,19)17-11-12(2)3/h8-10,12,17H,7,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFQVUUDDULCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7580218.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)



![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B7580257.png)
![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)


